molecular formula C2H7N B3044227 Dimethylamine-N-D1 CAS No. 917-72-6

Dimethylamine-N-D1

Cat. No. B3044227
CAS RN: 917-72-6
M. Wt: 46.09 g/mol
InChI Key: ROSDSFDQCJNGOL-DYCDLGHISA-N
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Patent
US04468245

Procedure details

5.4 g of metachlorperbenzoic acid was added to a chloroform solution of 3.7 g of N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide obtained by reaction between dimethylamine and N-allyl-N-(α-methylbenzyl)-4-chlorocarbonylbenzenesulfonamide. The mixture was reacted under reflux for 2 hours. Thereafter, an aqueous sodium sulfite solution was added to decompose the excess of the peroxide. After washing with an aqueous sodium bicarbonate solution and water, the chloroform solution was dried over anhydrous magnesium sulfate, concentrated and purified by the silica gel chromatography to obtain 3.0 g (77%) of the intended product (Compound No. 163), m.p. 98.0°~100.0° C. The elemental analysis of the product was effected with the results shown below.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC=C(C(OO)=O)C=1.[CH2:12]([N:15]([CH:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:29])N(C)C)=[CH:21][CH:20]=1)(=[O:18])=[O:17])[CH:13]=[CH2:14]>C(Cl)(Cl)Cl>[CH3:12][NH:15][CH3:30].[CH2:12]([N:15]([CH:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25]([Cl:1])=[O:29])=[CH:21][CH:20]=1)(=[O:18])=[O:17])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide
Quantity
3.7 g
Type
reactant
Smiles
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C(N(C)C)=O)C(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC
Name
Type
product
Smiles
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl)C(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04468245

Procedure details

5.4 g of metachlorperbenzoic acid was added to a chloroform solution of 3.7 g of N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide obtained by reaction between dimethylamine and N-allyl-N-(α-methylbenzyl)-4-chlorocarbonylbenzenesulfonamide. The mixture was reacted under reflux for 2 hours. Thereafter, an aqueous sodium sulfite solution was added to decompose the excess of the peroxide. After washing with an aqueous sodium bicarbonate solution and water, the chloroform solution was dried over anhydrous magnesium sulfate, concentrated and purified by the silica gel chromatography to obtain 3.0 g (77%) of the intended product (Compound No. 163), m.p. 98.0°~100.0° C. The elemental analysis of the product was effected with the results shown below.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC=C(C(OO)=O)C=1.[CH2:12]([N:15]([CH:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:29])N(C)C)=[CH:21][CH:20]=1)(=[O:18])=[O:17])[CH:13]=[CH2:14]>C(Cl)(Cl)Cl>[CH3:12][NH:15][CH3:30].[CH2:12]([N:15]([CH:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[S:16]([C:19]1[CH:24]=[CH:23][C:22]([C:25]([Cl:1])=[O:29])=[CH:21][CH:20]=1)(=[O:18])=[O:17])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide
Quantity
3.7 g
Type
reactant
Smiles
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C(N(C)C)=O)C(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC
Name
Type
product
Smiles
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl)C(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.